molecular formula C47H95N2O6P B6595939 C24 Sphingomyelin CAS No. 60037-60-7

C24 Sphingomyelin

Cat. No.: B6595939
CAS No.: 60037-60-7
M. Wt: 815.2 g/mol
InChI Key: QEDPUVGSSDPBMD-XTAIVQBESA-N
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Description

Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It is composed of a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group. Sphingomyelin is crucial for maintaining cell membrane integrity and stability, and it plays a significant role in signal transduction and cellular communication .

Mechanism of Action

Target of Action

C24 Sphingomyelin primarily targets the plasma membrane of mammalian cells . It resides in the outer leaflet of the plasma membrane and plays a crucial role in governing cholesterol and the lateral organization of the plasma membrane .

Mode of Action

This compound interacts uniquely with cholesterol, influencing the lateral organization in asymmetric membranes . Molecular dynamics simulations suggest that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, favoring cholesterol in the inner leaflet .

Biochemical Pathways

This compound impacts several biochemical pathways. It suppresses the formation of microdomains in the plasma membrane . This suppression is believed to be due to the partitioning of cholesterol into the inner leaflet . The presence of this compound in the outer leaflet of the plasma membrane can lead to cholesterol asymmetry .

Pharmacokinetics

It is known that this compound resides primarily in the outer leaflet of the plasma membrane .

Result of Action

The presence of this compound in the outer leaflet of the plasma membrane suppresses the formation of submicron domains in the plasma membrane . This unique interaction with cholesterol regulates the lateral organization in asymmetric membranes, potentially generating cholesterol asymmetry .

Action Environment

The action of this compound is influenced by its environment. For instance, in the plasma membrane of human erythrocytes, where a mixture of C24 and C16 sphingolipids is present, cholesterol still prefers the inner leaflet . This suggests that the presence of other sphingolipids can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .

Subcellular Localization

This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The process involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase. The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase .

Industrial Production Methods

Industrial production of sphingomyelin typically involves extraction from natural sources, such as porcine brain or red blood cells. The extraction process includes lipid extraction using organic solvents, followed by purification through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPUVGSSDPBMD-XTAIVQBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H95N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347426
Record name N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60037-60-7
Record name N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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